Cas no 1805384-74-0 (Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate)

Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate
-
- Inchi: 1S/C11H10F2N2O3/c1-3-18-11(16)8-6(5-14)4-7(9(12)13)15-10(8)17-2/h4,9H,3H2,1-2H3
- InChI Key: YSZLFEAQDMMZJZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C(=O)OCC)=C(N=1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 342
- XLogP3: 1.8
- Topological Polar Surface Area: 72.2
Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029040530-1g |
Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate |
1805384-74-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate Related Literature
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
Additional information on Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate
Research Brief on Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS: 1805384-74-0)
Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS: 1805384-74-0) is a pyridine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique difluoromethyl and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the design of enzyme inhibitors, particularly targeting kinases and other key regulatory proteins involved in disease pathways.
The structural features of this compound, including the electron-withdrawing cyano and difluoromethyl groups, contribute to its reactivity and binding affinity, making it a promising candidate for further pharmacological investigation. Recent synthetic methodologies have focused on optimizing the yield and purity of this intermediate, with advancements in catalytic processes and green chemistry approaches. These developments are critical for scaling up production and ensuring reproducibility in industrial and academic research settings.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate as a precursor in the synthesis of novel kinase inhibitors. The study highlighted its role in the formation of covalent inhibitors that target cysteine residues in the ATP-binding pocket of kinases, a strategy that has shown promise in overcoming drug resistance. The compound's ability to undergo nucleophilic substitution reactions was leveraged to introduce diverse pharmacophores, enhancing the inhibitory activity against specific kinase isoforms.
Another significant application of this compound was reported in a 2024 ACS Chemical Biology article, where it was used to develop fluorescent probes for imaging enzymatic activity in live cells. The difluoromethyl group's metabolic stability and the cyano group's compatibility with bioorthogonal chemistry enabled the design of probes with high specificity and minimal background interference. This innovation opens new avenues for real-time monitoring of biochemical processes, facilitating the study of disease mechanisms and drug effects at the cellular level.
Despite these advancements, challenges remain in the broader adoption of Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate. Issues such as solubility in aqueous systems and potential off-target effects of its derivatives require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, ensuring the compound's suitability for preclinical and clinical applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential in therapeutic development.
In conclusion, Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS: 1805384-74-0) represents a valuable tool in modern drug discovery, with demonstrated utility in inhibitor design and bioimaging. Its unique chemical properties and versatility underscore its importance in advancing chemical biology research. Future studies should focus on optimizing its pharmacokinetic profile and expanding its applications to other therapeutic targets, paving the way for innovative treatments in oncology, infectious diseases, and beyond.
1805384-74-0 (Ethyl 4-cyano-6-(difluoromethyl)-2-methoxypyridine-3-carboxylate) Related Products
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)




